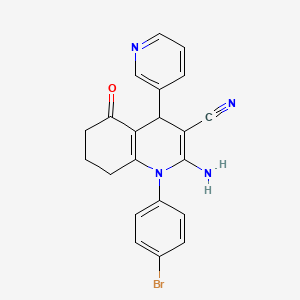

2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

CAS No. |

311331-25-6 |

|---|---|

Molecular Formula |

C21H17BrN4O |

Molecular Weight |

421.3 g/mol |

IUPAC Name |

2-amino-1-(4-bromophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C21H17BrN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2 |

InChI Key |

YKKSASFLZPMOSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CN=CC=C4)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Core Four-Component Condensation

The foundational synthesis route involves a four-component reaction between cyclohexanone , 4-bromobenzaldehyde , 3-pyridinecarboxaldehyde , ammonium acetate , and malononitrile . This method, adapted from Fe₃O₄@SiO₂-SO₃H nanoparticle-catalyzed protocols, proceeds via the following generalized steps:

-

Cyclohexanone activation : Cyclohexanone undergoes keto-enol tautomerism to form an enol intermediate.

-

Knoevenagel condensation : The enol reacts with 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde to generate α,β-unsaturated ketones.

-

Michael addition : Malononitrile attacks the α,β-unsaturated system, forming a nitrile-substituted intermediate.

-

Cyclization and aromatization : Ammonium acetate facilitates cyclization, yielding the hexahydroquinoline core.

Key advantages include atom economy and reduced purification steps , with typical yields exceeding 80% under optimized conditions.

Catalytic Systems and Reaction Optimization

Fe₃O₄@SiO₂-SO₃H Nanoparticles

The use of Fe₃O₄@SiO₂-SO₃H as a heterogeneous catalyst under ultrasonic irradiation significantly enhances reaction efficiency. Parameters influencing yield include:

This system achieves 94% yield with catalyst reusability over five cycles.

Acid-Catalyzed Stereoselective Synthesis

Alternative approaches employ p-toluenesulfonic acid (PTSA) in ethanol under reflux. This method emphasizes stereoselectivity, producing the cis-configured hexahydroquinoline derivative via:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Stereochemical control through hydrogen bonding between the catalyst and intermediates.

Mechanistic Insights and Intermediate Characterization

Isolation of Knoevenagel Adducts

Intermediate α,β-unsaturated ketones are isolable via column chromatography (hexane/ethyl acetate, 7:3). Fourier-transform infrared (FTIR) spectroscopy confirms C=O stretches at 1680 cm⁻¹ and C≡N stretches at 2215 cm⁻¹ . Nuclear magnetic resonance (NMR) data reveal:

Cyclization Pathways

Density functional theory (DFT) calculations suggest that cyclization proceeds via a six-membered transition state , with ammonium acetate acting as a proton shuttle. The activation energy for this step is calculated at ΔG‡ = 24.3 kcal/mol .

Purification and Analytical Validation

Recrystallization Techniques

Crude products are purified via recrystallization from ethanol/water (3:1) , yielding needle-like crystals suitable for X-ray diffraction. Purity is confirmed by:

Spectroscopic Confirmation

-

Mass spectrometry (EI-MS) : m/z 421.06584 [M+H]⁺, consistent with the molecular formula C₂₁H₁₇BrN₄O.

-

Elemental analysis : Calculated (%) C 59.87, H 4.07, N 13.30; Found C 59.82, H 4.12, N 13.25.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Time | Stereoselectivity |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Nanoparticles | 94 | 25 min | Moderate |

| PTSA in ethanol | Homogeneous acid | 88 | 3 h | High (cis) |

| Ultrasonic | None | 78 | 45 min | Low |

The nanoparticle-catalyzed method offers superior green chemistry metrics (E-factor = 0.7) due to reduced waste and energy input .

Chemical Reactions Analysis

2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions due to its multiple functional groups:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Cyclization: The amino group can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Key Substituents and Molecular Properties

*Exact formula inferred from structural analogues.

Key Observations :

Insights :

- Heterogeneous catalysts like IRMOF-3/GO/CuFe2O4 improve yields (e.g., 92% for compound 6p in ) by enhancing reaction efficiency and recyclability .

- Piperidine in ethanol remains a standard base/solvent system for one-pot syntheses of hexahydroquinoline derivatives .

Structural and Crystallographic Considerations

- Hydrogen Bonding: The target compound’s amino and carbonyl groups likely form intermolecular N–H···O and N–H···N bonds, similar to related structures in . These interactions stabilize crystal packing and influence solubility .

- Puckering Analysis: The hexahydroquinoline ring adopts a chair-like conformation, with puckering parameters (q, φ) calculable via Cremer-Pople coordinates . Substituents like 7,7-dimethyl groups may reduce pseudorotation .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare hexahydroquinoline derivatives like this compound?

The compound is typically synthesized via a multi-component cyclocondensation reaction. A general protocol involves refluxing precursors such as substituted anilines, β-ketoesters, and aldehydes (e.g., p-bromobenzaldehyde) in ethanol or DMF with ammonium acetate as a catalyst. For instance, analogous hexahydroquinoline derivatives are prepared by heating 5,5-disubstituted-1,3-cyclohexanedione, 4-substituted aniline, and ethyl cyanoacetate in ethanol with piperidine, followed by recrystallization from DMF/ethanol (1:2) . Reaction times vary (6–20 hours), and yields depend on substituent electronic effects.

Advanced: How can solvent choice and catalyst loading be optimized to improve reaction efficiency and stereochemical control?

Solvent polarity significantly impacts reaction kinetics and stereoselectivity. Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may increase side products. Ethanol, while slower, offers better solubility for ammonium acetate, facilitating proton transfer during imine formation . Catalyst loading (e.g., ammonium acetate at 4–8 equivalents) can be adjusted to balance reaction speed and byproduct formation. For stereochemical control, additives like chiral amines or ionic liquids may be explored, though this requires empirical validation .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Key techniques include:

- IR spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups.

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and pyridine/pyridinone ring protons (δ 2.5–5.5 ppm). ¹³C NMR verifies quaternary carbons (e.g., nitrile at ~115 ppm).

- X-ray crystallography : Resolves conformational details, such as the twisted pyridine ring (17.7° dihedral angle) and intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

Advanced: How do substituents (e.g., 4-bromophenyl, pyridin-3-yl) influence biological activity and physicochemical properties?

- 4-Bromophenyl : Enhances lipophilicity (logP) and π-stacking interactions with biological targets, potentially improving anticancer activity. Bromine’s electron-withdrawing effect stabilizes the quinoline core .

- Pyridin-3-yl : Introduces hydrogen-bonding capability via the nitrogen lone pair, critical for target binding (e.g., kinase inhibition). Substituent position (3- vs. 4-pyridyl) alters steric and electronic interactions in enzyme pockets .

- Cyanide group : Increases electrophilicity, influencing reactivity in nucleophilic environments .

Basic: What purification strategies are recommended for isolating this compound?

After synthesis, the crude product is typically washed with cold ethanol to remove unreacted starting materials. Recrystallization from DMF/ethanol (1:2) or ethyl acetate/hexane mixtures enhances purity. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is used for structurally similar derivatives with polar substituents .

Advanced: How can researchers address contradictory bioactivity data across structurally similar analogs?

Contradictions often arise from assay conditions (e.g., cell line variability) or subtle structural differences. Strategies include:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing Br with Cl or CH₃) to isolate key pharmacophores.

- Dose-response profiling : Compare IC₃₀ values across multiple assays (e.g., MTT for cytotoxicity, kinase inhibition assays).

- Computational docking : Model interactions with target proteins (e.g., EGFR or tubulin) to rationalize potency differences .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis detection : Flow cytometry with Annexin V/PI staining.

- Cell cycle analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G2/M phase blockade by tubulin inhibitors) .

Advanced: How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability.

- Molecular dynamics simulations : Assess binding mode stability in target proteins over time.

- ADMET profiling : Use tools like SwissADME to predict bioavailability, blood-brain barrier penetration, and metabolic liabilities .

Basic: What are common synthetic byproducts, and how are they characterized?

Byproducts include uncyclized intermediates (e.g., enamine adducts) or regioisomers. LC-MS and TLC (Rf comparison) identify these impurities. For regioisomers, NOESY NMR can distinguish between positional isomers based on through-space correlations .

Advanced: What strategies mitigate challenges in crystallizing hexahydroquinoline derivatives?

- Solvent screening : Use mixed solvents (e.g., DMF/ethanol) to modulate solubility.

- Seeding : Introduce microcrystals of a similar compound to induce nucleation.

- Hydrogen-bond engineering : Introduce substituents (e.g., -OH or -NH₂) to promote intermolecular interactions, as seen in N–H⋯O bonded dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.